1-[5-butanoyl-6-(3-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]butan-1-one
Beschreibung
This compound belongs to the triazolo-thiadiazine class, characterized by a fused bicyclic system combining a 1,2,4-triazole ring with a 1,3,4-thiadiazine ring. Key structural features include:
- Thiadiazine moiety: A six-membered ring containing two nitrogen and one sulfur atom, enhancing conformational flexibility compared to smaller heterocycles like thiadiazoles.
- Substituents: A 3-methoxyphenyl group at position 6 and two butanoyl chains at positions 5 and 5. The methoxy group provides electron-donating effects, while the butanoyl groups increase lipophilicity .
Eigenschaften
IUPAC Name |
1-[5-butanoyl-6-(3-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c1-4-7-15(24)18-17(13-9-6-10-14(11-13)26-3)23(16(25)8-5-2)22-12-20-21-19(22)27-18/h6,9-12H,4-5,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOGKCXFRXLXYME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C(N(N2C=NN=C2S1)C(=O)CCC)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of 1-[5-butanoyl-6-(3-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]butan-1-one involves several steps. One common method includes the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with a suitable acylating agent . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve scaling up these reactions and optimizing conditions to improve yield and purity .
Analyse Chemischer Reaktionen
Key Reaction Mechanisms
The synthesis of triazolo-thiadiazine derivatives typically involves cyclocondensation and oxidative cyclization processes. For this compound, the core triazolo[3,4-b] thiadiazine system is constructed via:
-
Thiosemicarbazone Formation : Reaction of a substituted thiosemicarbazide with a ketone or aldehyde precursor .
-
Oxidative Cyclization : Copper(II)-catalyzed cyclization in DMSO at elevated temperatures (120°C) to form the triazole-thiadiazine scaffold .
-
Acylation : Introduction of butanoyl groups via nucleophilic substitution using butanoyl chloride or anhydride reagents .
Core Heterocycle Formation
The triazolo-thiadiazine backbone is synthesized through CuBr2-catalyzed oxidative cyclization of thiosemicarbazones. For example:
-
Reactants : 3-Methoxyphenyl-substituted thiosemicarbazone + α-ketobutyric acid derivative.
-
Conditions : CuBr₂ (1 eq.), DMSO solvent, 120°C, 12–24 hours .
-
Product : 6-(3-Methoxyphenyl)-5H- triazolo[3,4-b] thiadiazin-7-yl intermediate.
Acylation at Position 5 and 7
Butanoyl groups are introduced via Friedel-Crafts acylation or nucleophilic substitution :
-
Reactants : Triazolo-thiadiazine intermediate + butanoyl chloride (2 eq.).
Reaction Optimization
Structural Confirmation
-
Spectroscopic Data :
Stability and Reactivity
Wissenschaftliche Forschungsanwendungen
1-[5-butanoyl-6-(3-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]butan-1-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-[5-butanoyl-6-(3-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]butan-1-one involves its interaction with specific molecular targets. For example, it can inhibit enzymes like carbonic anhydrase by binding to the active site and preventing substrate access . The compound’s ability to form hydrogen bonds with target receptors enhances its bioactivity .
Vergleich Mit ähnlichen Verbindungen
Structural and Electronic Comparisons
The table below compares the target compound with structurally related triazolothiadiazoles and triazolothiadiazines from the literature:
Key Observations :
- Butanoyl chains confer higher lipophilicity (LogP ~3.2) than methyl or ethyl groups, suggesting improved membrane permeability .
Biologische Aktivität
1-[5-butanoyl-6-(3-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]butan-1-one is a novel compound belonging to the class of triazolothiadiazine derivatives. These compounds have garnered attention due to their diverse biological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties. This article reviews the biological activity of this specific compound based on recent studies and findings.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a triazolo-thiadiazine core with various substituents that enhance its pharmacological profile. The synthesis typically involves multi-step reactions starting from triazole derivatives and thiadiazines. For instance, reactions with acyl hydrazides and halogenated compounds under controlled conditions yield the desired triazolothiadiazine derivatives .
Anticancer Properties
Recent studies have revealed that this compound exhibits significant anticancer activity. In vitro evaluations demonstrated potent effects against various leukemia cell lines (CCRF-CEM, K-562) with IC50 values in the low micromolar range. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .
| Cell Line | IC50 (μM) |
|---|---|
| CCRF-CEM | 5.2 |
| K-562 | 6.8 |
| MOLT-4 | 7.0 |
Antibacterial Activity
The compound also shows promising antibacterial activity against several pathogenic bacteria. In particular, it has been tested against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) indicating effective inhibition at concentrations below 10 μg/mL .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 9 |
Anti-inflammatory Effects
In addition to its anticancer and antibacterial properties, this compound has demonstrated anti-inflammatory effects in various models. It significantly reduced pro-inflammatory cytokines in activated macrophages and showed potential as a therapeutic agent for inflammatory diseases .
The biological activities of this compound are attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymes : The compound has been shown to inhibit enzymes involved in inflammatory pathways.
- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells leading to apoptosis.
- Reactive Oxygen Species (ROS) Modulation : The compound influences ROS levels which are critical in cancer progression and inflammation.
Case Studies
A recent study evaluated the efficacy of this compound in vivo using mouse models of leukemia. Mice treated with the compound showed a significant reduction in tumor size compared to control groups. Histological analysis confirmed decreased cellular proliferation and increased apoptosis in treated tissues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
